molecular formula C9H14ClN3O B2749955 N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide CAS No. 1379396-08-3

N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide

Cat. No.: B2749955
CAS No.: 1379396-08-3
M. Wt: 215.68
InChI Key: DOSUKCDXSWOIFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide ( 1379396-08-3) is a chemical compound with the molecular formula C9H14ClN3O and a molecular weight of 215.68 g/mol . This substance features a pyrazole core, a structure recognized in medicinal chemistry as a valuable building block for synthesizing a plethora of novel compounds with a broad range of potential biological activities . Compounds containing pyrazole and hydrazide-related functional groups are frequently investigated for their applications in developing pharmaceuticals and agrochemicals due to their versatile reactivity and presence in molecules with diverse properties . Researchers value this compound as a specialized synthetic intermediate for further chemical exploration and derivation. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2-butylpyrazol-3-yl)-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3O/c1-2-3-6-13-8(4-5-11-13)12-9(14)7-10/h4-5H,2-3,6-7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABYFUUAITUBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC=N1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide typically involves the following steps:

  • Formation of the Pyrazole Ring: : The initial step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a 1,3-diketone to form the pyrazole ring. This reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.

  • Introduction of the Butyl Group: : The butyl group can be introduced via alkylation of the pyrazole ring using a butyl halide in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction.

  • Formation of the Chloroacetamide Group: : The final step involves the reaction of the butyl-substituted pyrazole with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the chloroacetamide group. This reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.

Industrial Production Methods

Industrial production of N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reduction reactions can target the chloroacetamide group, converting it to an amine derivative. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

  • Substitution: : The chloroacetamide group is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Amines, thiols, in the presence of a base such as triethylamine.

Major Products

    Oxidized Derivatives: Various oxidized forms of the pyrazole ring.

    Reduced Derivatives: Amine derivatives of the chloroacetamide group.

    Substituted Derivatives: New compounds formed by nucleophilic substitution at the chloroacetamide group.

Scientific Research Applications

N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The chloroacetamide group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby altering their function.

Comparison with Similar Compounds

Substituted Phenylacetamides

  • N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide (C₁₅H₁₁Cl₂NO₂): This compound exhibits a planar amide group with intramolecular N–H···O hydrogen bonding, stabilizing its conformation. The chloro substituents and benzoyl group enhance π-π stacking and C–H···O interactions, leading to dimer formation in the crystal lattice .
  • N-(2,4,6-trimethylphenyl)-2-chloroacetamide (TMPCA) : The trimethylphenyl group introduces steric hindrance, reducing planarity compared to unsubstituted phenyl analogs. Electron-donating methyl groups decrease the electron-withdrawing effect of the chloroacetamide, altering reactivity .

Key Contrast: The target compound’s pyrazolylidene ring introduces a non-aromatic, partially saturated heterocycle, which may reduce π-stacking interactions compared to aromatic phenyl groups. The butyl chain likely increases lipophilicity, affecting solubility and aggregation behavior.

Hydrogen Bonding and Crystal Packing

  • Hydrogen Bonding : In N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide, intramolecular N–H···O bonds and intermolecular C–H···O contacts stabilize the crystal structure. Similar patterns are observed in TMPCA derivatives, where C–H···π interactions dominate .
  • This may lead to unique supramolecular architectures .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Properties References
N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide Pyrazolylidene Butyl, chloroacetamide Predicted lipophilicity; potential for tautomerism and metal coordination
N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide Phenyl Benzoyl, 4-Cl, chloroacetamide Intramolecular H-bonding; dimeric crystal packing
N-(2,4,6-trimethylphenyl)-2-chloroacetamide (TMPCA) Phenyl 2,4,6-Me₃, chloroacetamide Steric hindrance; reduced planarity
N-(4-bromo-2-methyl-phenyl)-2-chloroacetamide (BMPCA) Phenyl 4-Br, 2-Me, chloroacetamide Fungicidal activity; high toxicity
N-(3-acetylphenylcarbamothioyl)-2-chloroacetamide Phenyl with thiourea Acetyl, chloroacetamide Forms Mn(II)/Co(II) complexes; antibacterial properties

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., Cl, Br) enhance bioactivity in phenylacetamides, but heterocyclic systems like pyrazolylidenes may offer improved metabolic stability .
  • Crystallographic Trends : Substituted phenylacetamides favor planar arrangements with hydrogen-bonded dimers, while bulky substituents (e.g., butyl) in the target compound could disrupt packing, altering solubility and melting points .

Limitations and Contradictions

  • Contradictory Substituent Effects: While chloro groups generally increase reactivity, their impact varies between aromatic and non-aromatic systems. For example, TMPCA’s methyl groups reduce planarity, but the target compound’s butyl group might increase conformational flexibility .
  • Data Gaps : Direct experimental data (e.g., XRD, bioassays) for the target compound are absent in the provided evidence, necessitating extrapolation from analogs.

Biological Activity

N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, synthesizing information from various studies and highlighting relevant case studies and research findings.

Chemical Structure and Properties

The compound N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide features a pyrazole ring, which is known for its diverse biological activities. The presence of the chloroacetamide moiety enhances its lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of various chloroacetamides, including derivatives similar to N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide. A study screened several N-(substituted phenyl)-2-chloroacetamides against common pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The findings indicated that compounds with halogenated substituents exhibited significant antimicrobial activity, particularly against Gram-positive bacteria and MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 1: Antimicrobial Activity of Chloroacetamides

Compound NameTarget PathogenActivity Level
N-(4-chlorophenyl)-2-chloroacetamideS. aureusHigh
N-(4-fluorophenyl)-2-chloroacetamideMRSAModerate
N-(3-bromophenyl)-2-chloroacetamideC. albicansModerate
N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamideTBDTBD

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for developing effective derivatives of chloroacetamides. Research indicates that the position and type of substituents on the phenyl ring significantly influence biological activity. For instance, studies have shown that compounds with increased lipophilicity tend to penetrate cell membranes more effectively, enhancing their antimicrobial properties .

Key Findings from SAR Studies:

  • Lipophilicity : Higher lipophilicity correlates with better membrane penetration.
  • Substituent Position : The position of halogenated groups affects selectivity against different pathogens.
  • Functional Groups : The presence of specific functional groups can enhance or diminish biological activity.

Case Studies

Several case studies highlight the effectiveness of related compounds in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that a series of chloroacetamides were effective against MRSA strains, supporting their potential use as new antimicrobial agents .
  • Cancer Cell Line Studies : Research on metal complexes derived from pyrazoles showed significant inhibition of tumor growth in various cancer cell lines, suggesting that similar derivatives could be explored for therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with substitution and reduction steps under alkaline or acidic conditions. For example, similar acetamide derivatives are synthesized via condensation reactions using condensing agents (e.g., carbodiimides) in solvents like dichloromethane or dimethyl sulfoxide. Temperature control (e.g., maintaining 273 K during coupling reactions) and pH optimization are critical for minimizing side products . Purification via chromatography or recrystallization ensures high purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Analyze chemical shifts for the pyrazolylidene moiety (δ 1.5–2.5 ppm for butyl protons) and chloroacetamide group (δ 3.8–4.2 ppm for CH₂Cl).
  • Mass Spectrometry (MS) : Confirm molecular weight via [M+H]⁺ peaks and fragmentation patterns (e.g., loss of Cl or butyl groups).
  • Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and N-H bending modes (~1550 cm⁻¹) .

Q. How can the molecular structure be confirmed using X-ray crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with MoKα radiation (λ = 0.71073 Å) is standard. Refinement via SHELXL and visualization with ORTEP-3 can resolve bond angles (e.g., N-C-C-Cl torsion angles) and hydrogen-bonding networks. For example, intramolecular N-H···O interactions stabilize planar amide groups .

Advanced Research Questions

Q. How can hydrogen bonding and supramolecular interactions in the crystal structure be analyzed using graph set theory?

  • Methodological Answer : Graph set analysis categorizes hydrogen-bonding patterns (e.g., S(6) rings or R₂²(10) dimers). For chloroacetamides, intramolecular N-H···O bonds and intermolecular C-H···O/π interactions are common. Tools like Mercury CSD 2.0 quantify contact distances (e.g., <3.0 Å for C-H···O) and angles. These interactions influence crystal packing and stability .

Q. What computational methods are recommended for modeling the electronic structure and predicting reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) and charge distribution. Molecular dynamics simulations assess conformational flexibility of the dihydropyrazole ring. Software like Gaussian or ORCA paired with visualization via PLATON validates steric and electronic effects .

Q. How can researchers resolve contradictions in crystallographic data obtained from different refinement software?

  • Methodological Answer : Cross-validate data using multiple programs (e.g., SHELXL vs. OLEX2). Discrepancies in thermal parameters or bond lengths may arise from refinement constraints. Use Hamilton’s R-factor ratio test to statistically compare models. For ambiguous electron density, omit maps or twin refinement (SHELXL TWIN command) can resolve disorder .

Q. What experimental strategies can elucidate structure-activity relationships (SAR) for bioactivity studies?

  • Methodological Answer :
  • In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) against Gram-positive/negative strains.
  • Enzyme inhibition : Use fluorescence-based assays to evaluate binding affinity (e.g., kinase inhibition IC₅₀).
  • SAR modeling : Compare analogs (e.g., chloro vs. bromo substitutions) using QSAR software like Schrodinger’s Maestro. Structural analogs with pyrazole or triazole cores show enhanced bioactivity .

Data Contradiction Analysis

Q. How should conflicting bioactivity results between in vitro and in vivo studies be addressed?

  • Methodological Answer :
  • Pharmacokinetics : Assess solubility (via shake-flask method) and metabolic stability (e.g., liver microsome assays). Poor bioavailability may explain in vivo inefficacy.
  • Dosage optimization : Conduct dose-response studies to identify therapeutic windows.
  • Metabolite profiling : Use LC-MS to identify active/inactive metabolites .

Tables for Key Data

Property Technique Typical Observations Reference
Crystal PackingSCXRDR₂²(10) dimers via N-H···O bonds
Antimicrobial ActivityBroth MicrodilutionMIC = 8–32 µg/mL against S. aureus
Electronic StructureDFT (B3LYP/6-31G*)HOMO-LUMO gap = 4.2 eV
Hydrogen BondingGraph Set AnalysisS(6) motifs with C-H···π interactions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.